Product packaging for Elubiol(Cat. No.:CAS No. 67914-69-6)

Elubiol

Cat. No.: B1630344
CAS No.: 67914-69-6
M. Wt: 561.5 g/mol
InChI Key: VEVFSWCSRVJBSM-HOFKKMOUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Pharmaceutical Sciences and Dermatology Research

In pharmaceutical sciences, Elubiol is recognized for its broad-spectrum antifungal activity, making it a subject of interest for developing new therapeutic strategies against fungal pathogens. Its application extends significantly into dermatology research, where it has been explored for its efficacy in managing skin conditions associated with fungal overgrowth, such as seborrheic dermatitis and dandruff. Research has shown that topical application of this compound can lead to a notable reduction in symptoms like scaling and itching, alongside a decrease in Malassezia yeast counts in patients with seborrheic dermatitis. Furthermore, studies have indicated its potential in modulating sebum composition by reducing cholesterol biosynthesis and exhibiting free radical scavenging properties, which are beneficial for oily skin conditions.

Overview of this compound as a Novel Imidazole-Class Antifungal Agent

This compound is classified as a novel imidazole-class antifungal agent. Its antifungal mechanism primarily involves the inhibition of fungal ergosterol (B1671047) biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its disruption by this compound leads to compromised membrane integrity, ultimately resulting in fungal cell lysis and death. Beyond its direct fungicidal action, this compound has also been noted to alter the composition of other lipid compounds within the fungal cell membrane. Additionally, it has demonstrated antibacterial properties through the disruption of microbial cell wall synthesis.

The key chemical properties of this compound are summarized in the table below:

PropertyValueSource
Molecular FormulaC₂₇H₃₀Cl₂N₄O₅
Molecular Weight561.46 g/mol (or 561.5 g/mol )
CAS Number67914-69-6
PubChem CID158496
XLogP3 (predicted)5.1

Significance of this compound as a Model Compound in Antifungal Investigations

This compound holds significance as a model compound in academic research focused on understanding the intricate mechanisms of action of antifungal agents. Its specific chemical structure, featuring a dichlorophenyl group and an imidazole-dioxolane backbone, allows researchers to investigate structural modifications that could potentially enhance antifungal efficacy or reduce undesirable effects. Investigations into this compound's impact on fungal cell membranes have provided valuable insights into its broader potential, including its role as a sebum inhibitor, which is particularly relevant for managing oily skin conditions. Its inclusion in in silico studies, such as molecular docking analyses against critical proteins of Aspergillus species, further highlights its utility as a reference or test compound for comparative investigations in antifungal drug discovery.

Current Research Trajectories and Academic Relevance

Current research trajectories involving this compound continue to explore its therapeutic potential in treating various fungal infections and associated skin conditions. Its role as a model compound remains central to studies aiming to elucidate the fundamental mechanisms of antifungal action, particularly those targeting ergosterol biosynthesis. Furthermore, this compound's presence in various products has led to its inclusion in analytical chemistry research focused on developing methods for detecting illicit antifungal drugs in herbal bacteriostatic products, underscoring its ongoing relevance in regulatory science and quality control. Academic efforts also focus on understanding synergistic effects when this compound is combined with other antifungal agents, such as pyrithione (B72027) salts or ketoconazole, in formulations designed for conditions like dandruff and seborrheic dermatitis.

In a molecular docking study, this compound demonstrated notable predicted binding affinities against various Aspergillus proteins, as shown below:

Target ProteinPredicted Binding Affinity (kcal/mol)PubChem CID
Cyp51A-8.9158496
MDR1-8.7158496
MDR2-8.0158496
MDR3-8.1158496
MDR4-8.7158496
Average-8.4158496

This data illustrates this compound's strong predicted interactions with key fungal proteins, reinforcing its significance in in silico drug discovery and mechanism-of-action studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H30Cl2N4O5 B1630344 Elubiol CAS No. 67914-69-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30Cl2N4O5/c1-2-35-26(34)33-13-11-32(12-14-33)21-4-6-22(7-5-21)36-16-23-17-37-27(38-23,18-31-10-9-30-19-31)24-8-3-20(28)15-25(24)29/h3-10,15,19,23H,2,11-14,16-18H2,1H3/t23-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEVFSWCSRVJBSM-HOFKKMOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901019176
Record name Elubiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67914-69-6, 85058-43-1
Record name Elubiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67914-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dichlorophenyl imidazoldioxolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067914696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dichlorophenyl imidazoldioxolan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085058431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elubiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901019176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl cis-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-Piperazinecarboxylic acid, 4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-, ethyl ester, rel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DICHLOROPHENYL IMIDAZOLDIOXOLAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CWH03ZH51E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Investigations of Elubiol S Biological Activities

Fungal Pathogen Inhibition DynamicsElubiol, an imidazole-class antifungal agent, demonstrates broad-spectrum activity against a variety of fungal pathogens.benchchem.comtargetmol.commolnova.comIts primary mechanism of action involves the critical disruption of the fungal cell membrane, which is essential for fungal viability and pathogenicity.benchchem.commdpi.comnih.govmicrobeonline.comThis disruption is achieved through the inhibition of fungal ergosterol (B1671047) biosynthesis, a pathway fundamental to maintaining the structural and functional integrity of the fungal cell membrane.benchchem.comtargetmol.combenchchem.commdpi.commdpi.com

Comparative Mechanistic Analyses with Related Antifungal Compounds

Azole Antifungals (e.g., Ketoconazole, Itraconazole)this compound shares a common mechanistic principle with widely used azole antifungals, such as Ketoconazole and Itraconazole.benchchem.commdpi.comajol.infonih.govseq.esAzole antifungals also exert their fungistatic or fungicidal effects by inhibiting lanosterol (B1674476) 14α-demethylase (CYP51), thereby disrupting ergosterol biosynthesis and compromising fungal cell membrane integrity.microbeonline.commdpi.comdrugbank.comajol.infonih.govseq.eswikipedia.orgnih.govThis inhibition typically occurs through the coordination of a nitrogen atom from the azole ring to the heme iron at the active site of the fungal CYP51 enzyme.mdpi.comdrugbank.comnih.gov

While the core mechanism of action is similar, differences in secondary effects or specific binding characteristics may exist. For instance, research suggests that this compound and Ketoconazole, while both targeting ergosterol biosynthesis, may differ in their secondary effects. Computational studies, such as in silico molecular docking analyses, have investigated the binding affinities of various antifungal compounds, including this compound, against critical proteins of Aspergillus species. Such studies provide insights into the comparative inhibitory potential of these compounds. For example, one study reported the binding affinities for this compound against Aspergillus proteins, which can be compared to other antifungals.

CompoundBinding Affinity (kcal/mol) - Example Data from In Silico Analysis
This compound-8.9, -8.7, -8.0, -8.1, -8.7, -9.0
Efinaconazole-8.2, -8.1, -8.7, -8.4, -8.9, -8.7

This table represents example binding affinity data from in silico analyses, which can provide insights into the potential inhibitory activity of compounds against fungal proteins.

Modulatory Effects on Host Cells and Tissues

Free Radical Scavenging Capabilities

Detailed scientific investigations specifically focusing on the intrinsic free radical scavenging capabilities of this compound as a primary biological activity are not extensively documented in the current literature. Research on this compound predominantly highlights its efficacy as an antifungal agent, primarily through the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes, and its application in cosmetic formulations for oil control .

While this compound is utilized in various formulations, including anti-dandruff shampoos, the stability of such compositions, and by extension, the active agents like this compound within them, is often maintained through the inclusion of established antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA). These added antioxidants serve to retard the degradation of oxygen-labile substances, including the active compound, thereby preserving the product's integrity and efficacy. This suggests that the antioxidant properties observed in formulations containing this compound are more likely attributable to co-formulated antioxidant compounds rather than this compound itself acting as a direct and potent free radical scavenger.

Consequently, comprehensive data tables or detailed research findings specifically demonstrating this compound's direct capacity to scavenge free radicals are not widely available in the published scientific literature. The mechanistic understanding of this compound's biological actions remains centered on its antifungal and sebum-regulating properties.

Advanced Synthetic Methodologies and Chemical Reactions Analysis

Evolution of Elubiol Synthesis and Purification Techniques

The journey of this compound synthesis has seen significant advancements, particularly in its purification methodologies, driven by the need for enhanced purity, yield, and safety.

Critical Appraisal of Traditional Recrystallization Methods and Associated Limitations

Historically, the purification of this compound largely depended on traditional recrystallization techniques, predominantly utilizing 2-methyl-2-pentanone as the solvent. While these methods were capable of achieving purities exceeding 98% for the desired compound, they were fraught with several critical limitations.

Development and Optimization of Modern Solvent-Based Purification Systems

To address the limitations of traditional methods, modern solvent-based purification systems have been developed and optimized for this compound. A key innovation involves the use of a mixed solution of water and a low-chain alkyl alcohol, such as ethanol (B145695), for dissolving crude this compound at temperatures ranging from 50°C to 85°C. This approach offers several advantages, including simplicity, reduced cost, and improved stability of the purified this compound.

The modern purification process typically involves several stages:

Dissolution: Crude this compound is dissolved in the mixed solvent system at elevated temperatures.

Decolorization: Activated carbon is introduced to the dissolved solution to remove chromatic impurities.

Filtration: The solution is then filtered to remove the activated carbon and other particulates.

Crystallization: The filtered solution is cooled to a specific temperature (e.g., -5°C or 3°C) to induce crystallization.

Final Filtration and Drying: The crystals are collected via filtration and subsequently dried.

This optimized methodology has demonstrated a total molar yield of the reaction between 89% and 91%.

Strategies for Achieving Enhanced Purity and Yield

Strategies for achieving enhanced purity and yield in this compound production are multifaceted, focusing on precise control over crystallization parameters and impurity removal. The modern purification method, employing water and low-chain alkyl alcohols, consistently delivers this compound with a high content exceeding 99.0% and an HPLC purity greater than 99.5%. The melting point of the purified product typically falls within the range of 127.6°C to 130°C.

Specific examples from patent literature illustrate the effectiveness of these strategies:

One reported method achieved an this compound content of 99.3% and an HPLC purity of 99.7%, with a melting point of 127.6°C.

Another optimized process yielded this compound with 99.8% content and 99.9% HPLC purity, exhibiting a melting point between 128.5°C and 130°C.

The use of activated carbon is a crucial step in removing various impurities, including chromatic byproducts, thereby contributing significantly to the final product's purity. Furthermore, careful regulation of the cooling rate during the crystallization phase is paramount for controlling crystal growth and morphology, which directly impacts the purity and ease of isolation of the final product.

The comparative benefits of modern purification techniques over traditional methods are summarized in the following table:

Table 1: Comparative Analysis of this compound Purification Methodologies

ParameterTraditional Method (2-methyl-2-pentanone)Modern Method (Water/Low-chain Alcohol)
Solvent CostHighLow
Toxicological RisksSignificant (residual ketone solvents)Reduced
Overall Yield~69.7% (for I type) 89-91%
Purity (HPLC)>98% >99.5%
Process SimplicityLess conciseConcise
Product StabilityVariesGood

Note: This table is presented in a text-based format.

Comprehensive Analysis of this compound Chemical Reactivity

This compound, like many organic compounds, exhibits specific chemical reactivity, undergoing various transformations under controlled conditions.

Oxidation Pathways and Formation of Oxidized Derivatives

This compound is susceptible to oxidation, a chemical process involving the loss of electrons, or the addition of oxygen or an electronegative element. In organic chemistry, oxidation reactions are fundamental and can lead to the formation of oxidized derivatives with altered functional groups. While specific oxidizing agents for this compound were not detailed in the acceptable sources, common oxidizing agents used in organic synthesis include strong oxidants such as potassium permanganate (B83412) and hydrogen peroxide, depending on the desired transformation and the specific functional groups present in the molecule. These agents facilitate the addition of oxygen or the removal of hydrogen from the substrate, leading to the formation of new chemical species.

Reduction Reactions for Targeted Functional Group Modification

Conversely, this compound can also undergo reduction reactions, which are characterized by the gain of electrons, or the addition of hydrogen or an electropositive element. These reactions are crucial for targeted functional group modification within the this compound molecule. In synthetic organic chemistry, a range of reducing agents is employed to achieve specific transformations. Common reducing agents include metal hydrides like sodium borohydride (B1222165) and lithium aluminum hydride, which are known for their ability to reduce various functional groups such as ketones, aldehydes, and esters. The choice of reducing agent and reaction conditions is critical to selectively modify specific parts of the this compound structure while preserving other sensitive functionalities.

Substitution Reactions and Derivatization Strategies

The synthesis of this compound itself provides prime examples of sophisticated substitution and derivatization reactions, highlighting the reactivity of its precursor molecules and the precise control required for its formation. These methodologies are crucial for constructing the complex molecular architecture of this compound.

Ether Linkage Formation via Nucleophilic Substitution

A pivotal step in the synthesis of this compound involves the formation of its characteristic ether linkage through a nucleophilic substitution reaction. This reaction couples a dioxolane derivative bearing a good leaving group with a phenoxide nucleophile. Specifically, cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonate serves as the electrophilic component, where the p-toluenesulfonate group acts as an excellent leaving group. The nucleophile is generated from ethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylate, which, in the presence of a strong base like potassium hydroxide, forms the highly reactive phenoxide anion.

The reaction proceeds under controlled conditions, typically at ambient temperatures, in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). The detailed findings from a reported synthesis indicate a reaction time of approximately 20 hours at 25°C, yielding crude this compound with a high purity. This demonstrates a targeted nucleophilic attack, displacing the tosylate and establishing the ether bond that is central to this compound's structure.

Table 1: Nucleophilic Substitution for this compound Ether Formation

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (hours)Product (Crude)HPLC Content (%)
cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonateethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylatePotassium HydroxideDimethyl Sulfoxide (DMSO)2520This compound94
cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonateethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylateSodium MethoxideTetrahydrofuran (THF)050This compound94
cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonateethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylateSodium EthoxideN,N-Dimethylformamide (DMF)1030This compound94
cis-[2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methyl p-toluenesulfonateethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylateSodium HydroxideDioxane5010This compound94

Data extracted from . Note: The table presents various conditions reported for this key synthetic step, all yielding this compound with similar crude HPLC content.

Derivatization of Piperazine (B1678402) Moiety

Another significant derivatization strategy observed in the preparation of this compound's key intermediate is the functionalization of the piperazine ring. The precursor, 4-(4-hydroxyphenyl)piperazine, undergoes an esterification reaction with ethyl chloroformate to form ethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylate. This reaction introduces an ethyl carbamate (B1207046) group onto one of the nitrogen atoms of the piperazine ring, a common strategy for protecting amine functionalities or introducing specific pharmacokinetic properties.

This derivatization is typically carried out at low temperatures (e.g., -10°C) in the presence of a base like triethylamine (B128534) or sodium bicarbonate, which scavenges the hydrochloric acid byproduct. The reaction is allowed to proceed for several hours, demonstrating a controlled acylation of the secondary amine within the piperazine ring.

Table 2: Derivatization of 4-(4-hydroxyphenyl)piperazine

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (hours)ProductYield (%)
4-(4-hydroxyphenyl)piperazineEthyl chloroformateTriethylamineAcetone-1010ethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylateNot specified for this specific step, but overall condensation yield is ~85%
4-(4-hydroxyphenyl)piperazineEthyl chloroformateSodium BicarbonateAcetone-20 to RT5ethyl [4-(4-hydroxyphenyl)]-1-piperazinecarboxylateNot specified for this specific step, but overall condensation yield is ~85%

Data extracted from .

Potential for Further Derivatization

Beyond its synthesis, the complex structure of this compound, containing multiple functional groups such as an ether linkage, a piperazine ring, an imidazole (B134444) moiety, and a dichlorophenyl group, suggests a potential for further derivatization. While detailed experimental data on direct derivatization reactions performed on this compound itself are not extensively detailed in the provided sources, the presence of these functional groups implies avenues for chemical modification. For instance, the piperazine nitrogen could be a site for further acylation, alkylation, or sulfonylation. Similarly, the imidazole ring might undergo reactions characteristic of heterocycles, and the aromatic dichlorophenyl group could potentially be subjected to electrophilic aromatic substitution under specific conditions, although its chlorine substituents would deactivate it. The dioxolane ring is generally stable but could be opened under harsh acidic conditions. These possibilities underscore the versatility of this compound's chemical scaffold for the design of novel derivatives.

Preclinical Pharmacological and Toxicological Assessment

In Vitro Preclinical Studies

In vitro studies provide a controlled environment to investigate the direct effects of Elubiol on various cellular systems and biological processes.

Cellular Viability and Cytotoxicity Assays (e.g., Human Keratinocytes)

Cytotoxicity assays, such as the MTS assay and LDH assay, are commonly employed to evaluate the viability of human keratinocyte cell lines (e.g., HaCaT cells) when exposed to various compounds. These assays measure metabolic activity or membrane integrity to determine the cytotoxic potential.

Evaluation of Genotoxic Potential via Standard Test Batteries

This compound has been subjected to a standard battery of tests to assess its genotoxic potential, and these evaluations consistently revealed no genotoxic effects. In vitro mutagenicity testing for this compound yielded negative results, indicating an absence of mutagenic potential. Further in vivo assessment, specifically the mouse micronucleus assay, confirmed that this compound did not induce chromosomal aberrations, even at the maximum tolerated dosage of 160 mg/kg body weight.

Standard genotoxicity test batteries typically include assays like the bacterial reverse mutation test (Ames test), in vitro chromosomal aberration test, and in vivo micronucleus test to detect gene mutations, chromosomal structural aberrations, and numerical changes.

Table 1: Summary of In Vitro Genotoxicity Findings for this compound

Assay TypeTest SystemResultReference
Standard Test BatteryNot specifiedNo Genotoxic Potential
Mutagenicity TestingIn vitroNegative

Assessment of Irritancy and Phototoxicity Profiles

In vitro assessments of this compound have shown no evidence of specific irritancy or phototoxicity. When evaluated for primary skin irritation using the SKINTEX in vitro test system at a concentration of 10%, this compound was categorized as a very weak irritant, receiving the lowest category rating. Furthermore, this compound demonstrated negative results for phototoxic potential in the 3T3 cell assay.

Phototoxicity testing often involves methods such as the 3T3 Neutral Red Uptake Phototoxicity Test (3T3 NRU-PT) or the Reconstructed Human Epidermis Phototoxicity Test (RhE PT), which assess the reduction in cell viability upon exposure to a chemical in the presence versus absence of light.

Table 2: Summary of In Vitro Irritancy and Phototoxicity Findings for this compound

Assessment TypeTest System / ConcentrationResultReference
IrritancySKINTEX in vitro (10%)Very weak irritant (lowest category)
Phototoxicity3T3 cell assayNegative
GeneralIn vitroNo evidence of specific irritancy or phototoxicity

In Vivo Preclinical Studies

In vivo studies are essential for understanding the systemic effects and absorption characteristics of a compound within a living organism.

Investigation of Percutaneous Absorption and Systemic Exposure

Investigations into the percutaneous absorption of this compound have indicated that topical application results in minimal penetration into the epidermis. Studies conducted in both animals and humans have confirmed that there is no evidence of significant percutaneous absorption. Even under exaggerated application conditions, this compound was found not to be absorbed through the skin. Consequently, no systemic toxicity has been observed following dermal application of this compound. The absence of systemic exposure supports its consideration as a safe ingredient for cosmetic use.

In vivo percutaneous absorption studies, such as those outlined in OECD Test Guideline 427, typically involve applying the test substance to the clipped skin of animals (commonly rats) and monitoring its penetration into the systemic compartment over a fixed period.

Assessment of Sensitization Potential

In vivo assessments have revealed no evidence of sensitization potential for this compound. Safety testing conducted in vivo demonstrated that this compound does not induce sensitization, even in individuals with multiple cutaneous allergies.

Table 3: Summary of In Vivo Absorption and Sensitization Findings for this compound

Assessment TypeTest System / ConditionsResultReference
Percutaneous AbsorptionAnimals and Humans, Topical ApplicationHardly penetrates epidermis; No evidence of systemic absorption
Systemic ExposureDermal ApplicationNo systemic toxicity observed
Sensitization PotentialIn vivoNo evidence of sensitization

Efficacy Studies in Relevant Animal Models (Implied Translational Relevance)

Efficacy studies involving this compound have utilized relevant animal models to assess its potential therapeutic effects, particularly concerning its application in skin and hair care. One notable area of investigation has been its ability to influence sebum output and combat microbial activity associated with dermatological conditions.

Hairless Mouse Skin Permeation and Deposition Study Research has explored the topical delivery of this compound using hairless mouse skin as a model. This in vitro and in vivo work aimed to understand the compound's permeation and deposition characteristics. The findings indicated that the combination of oleic acid and ethanol (B145695) significantly enhanced the in vitro permeation and deposition of this compound through hairless mouse skin. Furthermore, this combination led to a notable increase in the in vivo deposition of this compound in the epidermis/dermis over a 12-hour period. This level of deposition was deemed sufficient to elicit a therapeutic effect, suggesting the potential for improved topical skin delivery of this compound in cosmetic formulations.

The results of the hairless mouse skin study are summarized in the following table:

Study ParameterObservation (In Vitro)Observation (In Vivo)Implication
Permeation EnhancementEnhanced with Oleic Acid + EthanolNot directly measured, but increased deposition observedImproved topical delivery
Deposition in SkinIncreased with Oleic Acid + Ethanol (through hairless mouse skin)Increased in Epidermis/Dermis (hairless mouse skin, 12 hr)Sufficient for therapeutic effect
Translational RelevanceSupports development of effective topical formulationsPotential for cosmetic and dermatological use

Efficacy in Skin Abscess Animal Models Beyond its cosmetic applications, this compound's broad-spectrum antimicrobial activity suggests potential in treating infections. Patent literature indicates that this compound has been investigated for its efficacy in a skin abscess animal model. This type of model is crucial for evaluating the effectiveness of antimicrobial agents against localized bacterial or fungal infections, providing insights into its potential therapeutic utility in infectious disease contexts.

Adherence to Good Laboratory Practice (GLP) Guidelines in Preclinical Development

Adherence to Good Laboratory Practice (GLP) guidelines is a fundamental requirement in the preclinical development of pharmaceutical and chemical compounds like this compound. GLP is a quality system of management controls established for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. These guidelines are particularly critical for studies where an experimental drug or biologic may eventually be used in humans and will be subject to evaluation by regulatory bodies such as the U.S. Food and Drug Administration (FDA) or European regulatory authorities.

Regulatory frameworks, including those from the FDA (21 CFR Part 58.1) and the European Parliament and Council (Directives 2004/10/EC and 2004/9/EC), mandate that pharmacological, toxicological, and other preclinical studies be conducted in conformity with GLP provisions. The core components of GLP regulations encompass detailed requirements for:

Study Conduct: Ensuring experiments are performed according to predefined protocols.

Personnel: Requiring qualified staff with documented training and duties.

Facilities and Equipment: Maintaining appropriate facilities and calibrated equipment.

Written Protocols and Standard Operating Procedures (SOPs): Establishing clear, documented procedures for all study activities.

Study Reports: Ensuring accurate and comprehensive reporting of all findings.

Quality Assurance Oversight: Implementing a system of independent quality assurance to monitor studies and ensure compliance.

For compounds undergoing preclinical assessment, especially those with implied translational relevance for human application, GLP compliance is essential for the data to be considered reliable and acceptable for regulatory submissions, such as Investigational New Drug (IND) applications. While specific GLP certification details for all this compound studies are not publicly detailed, the general principles of preclinical development for compounds like this compound necessitate rigorous adherence to these guidelines to ensure the scientific integrity and regulatory acceptance of the generated data. Preclinical efficacy studies, while sometimes having more flexibility, are also recommended to follow GLP or Good Clinical Practice (GCP) principles to assure data reliability.

Clinical Research and Translational Applications

Clinical Efficacy in Dermatological Conditions

Elubiol has been investigated for its therapeutic potential in addressing common dermatological issues characterized by sebaceous gland dysfunction and microbial overgrowth.

This compound has shown promise in the management of seborrheic dermatitis, a chronic inflammatory skin condition affecting areas rich in sebaceous glands.

Controlled and open clinical trials have indicated that this compound effectively controls sebum output at the skin surface . In vitro studies suggest that this compound may reduce cholesterol biosynthesis, thereby modulating the lipid composition of sebum . A study involving 14 male participants demonstrated a progressive decrease in skin oiliness on the forehead treated with this compound, in comparison to a contralateral control site. This suggests an influence on the function of the follicular reservoir, without significant primary alterations in sebaceous gland activity . The effect on sebum output is gradual, becoming statistically significant after approximately six weeks of application, with a 15% decrease in casual sebum levels and an 11% decrease in sebum excretion rate observed after 12 weeks .

This compound exhibits antimicrobial activity against microorganisms associated with seborrhea and dandruff . Specifically, it has shown inhibitory effects on strains of the lipophilic yeast Malassezia ovale (a species now often referred to as Malassezia furfur or Malassezia globosa) at concentrations between 0.1 and 1 µg/ml . Studies comparing non-tar shampoos containing this compound with coal tar shampoos have reported a significantly greater reduction of Malassezia species counts in the this compound-containing group . Malassezia species, particularly Malassezia globosa and Malassezia restricta, are lipid-dependent yeasts recognized for their significant role in the pathogenesis of seborrheic dermatitis .

Clinical studies have indicated that non-tar shampoos formulated with this compound can lead to a significantly better reduction of seborrheic dermatitis symptoms when compared to coal tar shampoos . Symptoms commonly associated with seborrheic dermatitis include pruritus (itching), dandruff, and the presence of yellow, greasy scaling on affected skin areas .

This compound has also demonstrated efficacy in the treatment of acne vulgaris, a multifactorial skin condition involving increased sebum production, follicular hyperkeratinization, and microbial proliferation.

In an open multicenter study involving 88 patients with moderate facial acne vulgaris, an this compound-G Blemish Treatment gel demonstrated good clinical efficacy . Significant improvements were observed in both total acne count and acne score over the treatment period.

Table 1: Efficacy of this compound-G Blemish Treatment Gel in Moderate Facial Acne Vulgaris

ParameterImprovement at Day 30Improvement at Day 60
Total Acne Count33% reduction55% reduction
Acne Score37% improvement61% improvement

Another study using an 0.1% this compound formulation showed a reduction in total comedones, with a 13% decrease after 4 weeks, which further progressed to a 36% reduction after 12 weeks . Beyond its sebum-regulating properties, this compound has also exhibited inhibitory effects on Propionibacterium acnes (now known as Cutibacterium acnes) strains at concentrations ranging from 1 to 10 µg/ml . C. acnes populations are known to correlate significantly with lipid production in various skin sites, playing a role in the pathophysiology of acne .

Table 2: Reduction in Comedones with 0.1% this compound Formulation

Treatment DurationReduction in Total Comedones
4 weeks13%
12 weeks36%
Impact on Malassezia Yeast Population Dynamics

Comparative Clinical Trials with Established Therapeutic Agents

Clinical research on this compound has included comparative studies to assess its efficacy against widely used dermatological treatments for conditions such as acne and dandruff. These trials provide insights into this compound's relative performance and its potential role in therapeutic regimens.

Efficacy Compared to Benzoyl Peroxide and Salicylic Acid

Comparative clinical trials have evaluated this compound's effectiveness against established agents like Benzoyl Peroxide and Salicylic Acid in managing oily skin and acne. One study involving 150 subjects with oily skin and moderate acne lesions compared an this compound product with a 10% Benzoyl Peroxide product and a 2% Salicylic Acid product over an 8-week period. The results indicated a similar reduction in skin oiliness across all three treatment groups. Regarding acneiform lesions, the Benzoyl Peroxide product demonstrated a superior effect, while this compound and Salicylic Acid showed comparable performance. Notably, the this compound product was reported to be tolerated best among the three.

Another study involving 107 adults with acne further detailed the comparative efficacy. After 12 weeks of treatment, the group treated with this compound showed a 73% decrease in oiliness, compared to 51% for Salicylic Acid and 71% for Benzoyl Peroxide. In terms of erythema, the this compound group experienced a 39% decrease within the first week of treatment, whereas the Salicylic Acid group saw a 30% decrease, and the Benzoyl Peroxide group exhibited a 13% increase. By the end of 12 weeks, erythema was reduced by 48% in both the this compound and Salicylic Acid groups, and by 55% in the Benzoyl Peroxide group. The this compound-treated patients uniquely demonstrated a significant reduction in erythema from the initial week of treatment. The Benzoyl Peroxide group, however, showed significantly greater dryness and peeling.

Table 1: Comparative Efficacy in Acne and Oily Skin Management

ParameterThis compound (8 weeks) Benzoyl Peroxide 10% (8 weeks) Salicylic Acid 2% (8 weeks) This compound (12 weeks) Benzoyl Peroxide (12 weeks) Salicylic Acid (12 weeks)
Skin OilinessSimilar decreaseSimilar decreaseSimilar decrease73% decrease71% decrease51% decrease
Acneiform LesionsEqual performanceBetter effectEqual performanceNot specifiedNot specifiedNot specified
Erythema (Week 1)39% decrease13% increase30% decreaseNot specifiedNot specifiedNot specified
Erythema (Week 12)Not specifiedNot specifiedNot specified48% decrease55% decrease48% decrease
TolerabilityBest toleratedNot specifiedNot specifiedGoodDryness, peelingNot specified
Efficacy Compared to Zinc Pyrithione (B72027) and Octopirox

This compound's efficacy has also been compared to Zinc Pyrithione and Octopirox (Piroctone Olamine) in the context of scalp conditions like dandruff and oily scalp. In a double-blind study involving 145 subjects with oily scalp and dandruff, an this compound-containing product (formulated with Octopirox) was compared to a 1% Zinc Pyrithione product. After 8 weeks of twice-weekly use, 82% of subjects in the this compound group reported an excellent or good global response, compared to 58% in the Zinc Pyrithione group. Furthermore, 16% of this compound subjects experienced a clear decrease in scalp greasiness, while only 3% in the Zinc Pyrithione group showed this improvement. Itching symptoms improved by 72% in the this compound group, versus 50% in the Zinc Pyrithione group. These observed differences between the two groups were statistically significant.

Another randomized double-blind clinical study on moderate to marked dandruff compared a non-tar shampoo containing 2% Salicylic Acid, 0.75% Piroctone Olamine, and 0.5% this compound, with a 0.5% coal tar shampoo. The non-tar shampoo formulation demonstrated a significantly better reduction of Malassezia spp. counts during the treatment phase (p<0.02) and effectively reduced the spontaneous increase in squamometry values during the post-treatment phase (p<0.01).

Table 2: Comparative Efficacy in Oily Scalp and Dandruff Management

ParameterThis compound + Octopirox (8 weeks) Zinc Pyrithione 1% (8 weeks)
Global Response (Good/Excellent)82%58%
Decrease in Scalp Greasiness16%3%
Itching Improvement72%50%

Clinical Safety and Tolerability Profile

The clinical safety and tolerability of this compound have been extensively assessed, particularly concerning its topical application and long-term use.

Local Dermal Application Safety

This compound demonstrates a favorable local dermal application safety profile. It is well tolerated, and no systemic toxicity has been observed following dermal application. Investigations have shown no evidence of sensitization potential in vivo, nor specific irritancy or phototoxicity in vitro. A standard battery of tests also revealed no genotoxic potential.

Studies in both animals and humans confirm that topical this compound exhibits minimal penetration into the epidermis, with no evidence of percutaneous absorption. This limited systemic exposure contributes to its classification as a safe ingredient for cosmetic use within specified concentration limits.

In vitro ocular irritancy tests, including the HET-CAM assay, agarose (B213101) diffusion method (ADM), and EYETEX system, classified this compound as a weak to very weak irritant. Furthermore, a study involving 86 volunteers who used 0.1% this compound formulations over 4-6 weeks reported good to excellent cosmetic attributes, with only two individuals noting mild irritation shortly after application. Another 6-week study with 50 subjects experiencing seborrheic skin and acneiform lesions reported no side effects.

Assessment of Long-Term Topical Use Tolerability

The long-term tolerability of topical this compound has been evaluated in clinical settings. A study conducted in 14 men assessed the effects of extended this compound use on sebum output at the skin surface using non-invasive methods. The data indicated a progressive decrease in skin oiliness at the treated forehead site compared to the contralateral control site. This suggests that this compound can effectively manage skin oiliness over time. The observed effect appeared to influence the function of the follicular reservoir without inducing significant primary changes in sebaceous gland activity. Based on such findings, this compound is considered suitable for long-term integration into skincare products.

This compound, a chemical compound identified by its molecular formula C27H30Cl2N4O5, is known for its application in skin and hair care, particularly in addressing conditions such as oily skin and dandruff . While its utility in cosmetic formulations is recognized, detailed public research findings specifically focusing on the Structure-Activity Relationship (SAR) and advanced computational studies, such as Quantitative Structure-Activity Relationship (QSAR) modeling, for this compound are not extensively documented in the readily available scientific literature.

The concept of Structure-Activity Relationship (SAR) explores the correlation between a molecule's chemical structure and its biological activity . This fundamental principle guides medicinal chemists in modifying chemical structures to optimize desired biological effects, such as enhancing potency, improving selectivity, or reducing toxicity . SAR studies typically involve identifying key structural moieties that contribute to bioactivity, strategically exploring modifications for enhanced efficacy, and designing principles for minimizing toxicity through structural refinement .

Advanced computational approaches, including Quantitative Structure-Activity Relationship (QSAR) modeling, build mathematical models to predict biological activities or properties of chemical compounds based on their molecular descriptors . These models are valuable for virtual screening and for understanding which chemical properties significantly influence biological effects . Three-dimensional QSAR (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful techniques. They generate statistical models based on experimental assay data, utilizing 3D representations of molecules derived from electrostatic, steric, and hydrophobic interaction fields . These methods are crucial for understanding ligand-receptor interactions and for predicting properties of new chemical entities .

However, despite the general understanding and widespread application of SAR and QSAR methodologies in drug discovery and chemical hazard assessment, specific, detailed research findings, data tables, and computational models pertaining directly to this compound's SAR, its key structural moieties, strategic modifications for enhanced efficacy, or toxicity minimization through structural refinement, are not available in the provided search results. Therefore, a comprehensive article focusing solely on these aspects of this compound cannot be generated based on the current information.

Structure Activity Relationship Sar and Computational Studies

Advanced Computational Approaches in SAR Research

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking simulations are a fundamental computational tool used to predict the preferred orientation of a ligand, such as Elubiol, when bound to a specific protein target. This method aims to determine the binding affinity and the mode of interaction between the small molecule and the macromolecule . By simulating the molecular recognition process, researchers can identify potential binding sites on a target protein and evaluate the strength of the interactions, often expressed as a docking score or binding energy . This predictive capability is crucial in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates with favorable binding characteristics .

While molecular docking is a widely applied technique in computational chemistry and drug design, specific detailed research findings on this compound's ligand-target interaction predictions via molecular docking simulations are not extensively documented in the publicly available literature.

Molecular Dynamics (MD) Simulations for Elucidating Binding Mechanisms

Despite the broad utility of MD simulations in understanding ligand-protein interactions, specific detailed studies employing molecular dynamics simulations to elucidate the binding mechanisms of this compound are not readily found in the current public scientific discourse.

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in SAR Studies

The integration of Artificial Intelligence (AI) and Machine Learning (ML) methodologies has revolutionized Structure-Activity Relationship (SAR) studies, offering powerful tools for analyzing complex datasets and accelerating the drug discovery process . AI/ML algorithms can identify subtle patterns and correlations between chemical structures and their biological activities that might be imperceptible through traditional methods . This enables more efficient lead optimization, hit identification, and the prediction of various molecular properties .

Prediction of Biological and Physicochemical Properties

AI and ML models are increasingly employed to predict a wide range of biological and physicochemical properties of chemical compounds directly from their structural information . These predictions can include absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, solubility, permeability, and various biological activities such as binding affinity or inhibitory potency . By leveraging large datasets of known compounds and their properties, ML algorithms can build predictive models that guide the synthesis and testing of new molecules, significantly reducing the time and cost associated with experimental screening .

Detailed research findings specifically on the prediction of this compound's biological and physicochemical properties using AI or ML models are not widely available in the current search results.

De Novo Design and Optimization of Novel Chemical Structures

Beyond prediction, AI and ML are also being utilized for the de novo design and optimization of novel chemical structures with desired properties . Generative AI models can create entirely new molecular entities that are optimized for specific targets or pharmacological profiles, often exploring chemical spaces beyond human intuition . These methods can iteratively refine structures based on predicted activities, leading to the rapid generation of diverse and potent lead compounds . This capability holds immense promise for discovering innovative drug candidates and overcoming limitations of traditional design approaches.

Specific applications of AI and ML for the de novo design or optimization of novel chemical structures based on this compound are not prominently featured in the accessible scientific literature.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a crucial technique in ligand-based drug design, particularly valuable when the three-dimensional structure of the biological target is unknown or unavailable . A pharmacophore represents the essential steric and electronic features of a molecule that are necessary for its optimal interaction with a specific biological target and to trigger (or block) its biological response . These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic centers, and positively or negatively ionizable groups, arranged in a specific spatial orientation .

Pharmacophore models are derived from a set of known active ligands and can be used to virtually screen large chemical databases to identify new compounds with similar interaction patterns, thus potentially possessing similar biological activity . This approach facilitates the identification of novel scaffolds and the optimization of existing lead compounds by providing insights into the key molecular features required for activity .

Specific pharmacophore models developed for this compound or its derivatives, and their application in ligand-based drug design, are not detailed in the public domain based on the conducted research.

Challenges and Future Directions in Elubiol Research

Current Challenges in Elubiol Drug Discovery and Development

Developing and bringing new therapeutic applications of this compound to market faces several hurdles, common in pharmaceutical development, but with specific considerations for this compound.

The pharmaceutical industry navigates complex global regulatory frameworks that govern drug development, manufacturing, and distribution. Introducing new therapeutic modalities, even for established compounds like this compound, can be an intricate process, often requiring years to gain worldwide acceptance. Regulatory compliance demands meeting stringent quality standards across all stages of development and manufacturing. Gaps in quality control can arise from inadequate documentation, a lack of standardized operating procedures, and insufficient intellectual property protection, which can lead to significant risks and hinder innovation. Quality by Design (QbD) is a systematic approach emphasized in pharmaceutical development to ensure consistent product quality and regulatory compliance, highlighting the need for robust quality control systems throughout the lifecycle of a drug product.

Translating promising preclinical findings into successful clinical outcomes presents significant challenges in drug development. These include the inherent complexity of biological systems, patient heterogeneity, and the lack of predictive validity in some current animal models. A high rate of failed clinical trials is a persistent issue, with declining success rates partly attributed to the scientific challenge of validating new drug targets or improving existing therapies. For this compound, while its topical application has shown efficacy in controlled clinical trials for sebum control and antimicrobial activity against dandruff-associated organisms, expanding its use to other therapeutic areas would require rigorous translational studies to bridge the gap between in vitro and in vivo results and ensure clinical relevance.

This compound is currently used in topical formulations, and studies have shown that it exhibits minimal penetration into the epidermis, with no evidence of percutaneous absorption in animals or humans. This characteristic contributes to its safety profile for cosmetic use by minimizing systemic exposure. For any expanded therapeutic applications, particularly those requiring action at specific sites within or beyond the skin, optimizing formulations for targeted delivery becomes crucial. This optimization aims to maximize the compound's efficacy at the intended site of action while continuing to minimize systemic exposure and potential off-target effects. Research in this area would focus on advanced delivery systems that can precisely deliver this compound to affected tissues, enhancing its therapeutic index.

Translational Challenges from Preclinical Models to Clinical Outcomes

Opportunities for Expanding this compound's Therapeutic Applications

Beyond its established dermatological uses, this compound's inherent properties suggest potential for broader therapeutic applications.

This compound is primarily utilized in topical formulations for the management of oily skin and dandruff, where it effectively controls sebum output and exhibits antimicrobial activity against associated microorganisms. However, its fundamental mechanism of inhibiting fungal ergosterol (B1671047) biosynthesis and disrupting microbial cell wall synthesis suggests potential applications in other areas where these mechanisms are relevant. While current research predominantly focuses on its dermatological benefits, future exploration could investigate its efficacy in other localized infections or conditions where a broad-spectrum antimicrobial agent with low systemic absorption would be advantageous.

This compound is characterized as a broad-spectrum antifungal agent, effective against fungal pathogens by inhibiting ergosterol biosynthesis. Furthermore, it has demonstrated antibacterial properties by disrupting microbial cell wall synthesis, making it effective against a range of pathogens. In vitro testing has indicated its antimicrobial activity against organisms associated with dandruff and seborrhea. Notably, studies have shown a strong synergistic interaction between this compound and zinc oxide against gram-positive bacteria, indicating its potential for broader antibacterial applications. This broad-spectrum activity against both fungal and bacterial pathogens positions this compound as a promising candidate for further investigation as a more general antimicrobial agent, potentially for various localized infections beyond its current dermatological scope.

Strategies for Drug Repurposing

Drug repurposing, also known as drug repositioning or reprofiling, is an innovative strategy that identifies new clinical applications for existing approved or investigational drugs outside their originally intended uses. This approach offers significant advantages over traditional drug discovery, including reduced cost, shorter time-to-clinic, and a lower risk of failure for a drug product . This is primarily due to the existing knowledge regarding the drug's safety profile and initial pharmacokinetic properties, which can potentially streamline preclinical development and reduce clinical trial requirements, often limiting them to Phase II and III studies focused on efficacy for the new indication .

Repurposing strategies can be broadly categorized into drug-focused or disease-focused approaches. Drug-focused repurposing involves exploring new indications for existing compounds based on serendipitous discoveries of off-target effects, analysis of abandoned drugs, or re-evaluation of drugs pulled from the market . Conversely, disease-focused repurposing aims to identify existing drugs that can address a particular disease state lacking adequate treatment options .

Methodologically, drug repurposing often employs both experimental and computational techniques. Computational methodologies, such as in silico screening, machine learning, proteomic techniques, and network- and genomics-based approaches, are crucial for uncovering new drug-disease correlations by leveraging existing data . In silico screening, for instance, can be pursued through various methods, including structure-based drug repurposing . Experimental approaches, such as activity-based screening, also play a vital role in validating computationally generated hypotheses . The integration of artificial intelligence (AI) and new tools can efficiently generate more robust drug repurposing hypotheses .

Methodological Advancements for Future Research

Innovation in methodology is fundamental to the advancement of scientific understanding and the translation of research findings into practical applications . For this compound research, embracing advanced methodologies is crucial for gaining deeper mechanistic insights and optimizing its translational potential.

Application of Orthogonal Experimental Methods for Mechanistic Elucidation

The application of orthogonal experimental methods is paramount for robust mechanistic elucidation in this compound research. Orthogonal methods refer to distinct experimental approaches that provide complementary information or validate findings through independent means. By utilizing multiple, diverse techniques, researchers can gain a more comprehensive and reliable understanding of this compound's molecular targets, pathways, and cellular effects. This approach helps to confirm observations and reduce the risk of artifacts or biases inherent in any single methodology. For instance, if a particular mechanism is suggested by gene expression analysis, it could be further validated through proteomic studies, functional assays, or imaging techniques. This multi-faceted validation strengthens the evidence base for this compound's mechanism of action.

Innovative Clinical Trial Design and Patient Stratification Strategies

Innovative clinical trial designs are increasingly vital to accelerate drug development, improve efficiency, and enhance the success rate of clinical trials, particularly given the high costs and risks associated with traditional designs . For this compound, these designs can help in efficiently testing drug combinations and selecting optimal regimens .

Key innovative designs include:

Adaptive Designs: These allow for modifications to the trial and/or statistical procedures after initiation without undermining validity, making trials more flexible, efficient, and faster .

Master Protocols: These overarching protocols are designed to answer multiple questions, potentially involving one or more interventions across multiple diseases or a single disease with multiple interventions . Examples include:

Umbrella Trials: Study multiple investigational drugs in a single disease population, potentially including patient subgrouping .

Basket Trials: Study a single therapy across multiple diseases or disease subtypes, such as those defined by genetic or other biomarkers .

Platform Trials: Study multiple therapies in a single disease in a perpetual and open-ended manner, allowing new treatments to enter as others complete .

Patient stratification strategies are critical to ensure the inclusion of patients who are most likely to benefit from a treatment and to enhance the reliability of clinical trials by accounting for patient heterogeneity . This involves grouping study participants based on one or more factors, such as age, gender, lifestyle, or concomitant medication, before randomization to ensure balanced allocation within each group . Biomarker-stratified designs, for example, randomize patients to treatments with the analysis plan stratified by biomarker status, or restrict eligibility to patients predicted to respond based on specific biomarker values . Considering the drug's mechanism of action and maintaining consistent proportions of patients with relevant metabolic comorbidities from Phase II to Phase III trials are also crucial for effective stratification, as these factors can significantly impact treatment response .

Integration of Multi-Omics Data for Comprehensive Understanding

The integration of multi-omics data is a powerful methodological advancement that provides a holistic understanding of biological systems and disease mechanisms . Multi-omics data broadly encompass information generated from various biological levels, including genomics (DNA), transcriptomics (RNA), proteomics (proteins), metabolomics (metabolites), and epigenomics (epigenetic modifications) . Each 'omic' layer offers a snapshot of one level of regulation within a system, and their combined analysis reveals the intricate interrelationships of biomolecules and their functions .

By integrating these diverse data types, researchers can gain deeper insights into how genes, proteins, and epigenetic factors influence disease phenotypes and responses to therapeutic interventions like this compound . This approach can unravel complex biological processes, identify novel biomarkers, and predict treatment responses with greater accuracy . Methodologically, various tools and algorithms have been developed for multi-omics data integration and interpretation, often employing pathway-based methods such as multiGSEA, which can integrate multiple omics layers sequentially, or topology-based enrichment methods that incorporate network information . Challenges in multi-omics data integration include the complexity of analysis and the need for specialized bioinformatics expertise . However, the ability to assess the flow of information across different omics levels bridges the gap from genotype to phenotype, providing a more complete picture of this compound's effects within a biological system .

Ethical Considerations in the Translational Research and Application of this compound

Translational research, which aims to bridge the gap between basic scientific discoveries and clinical applications, presents unique ethical considerations that must be carefully addressed . While promising valuable therapeutic resources, translational research is not without risks, and the imperative to accelerate the application of research results can sometimes lead to less rigorous adherence to scientific methods and regulatory requirements .

Key ethical considerations in the translational research and application of this compound include:

Risk-Benefit Assessment: A fundamental ethical principle requires a thorough evaluation of the potential risks to participants versus the anticipated benefits of the research . This assessment must be performed on a case-by-case basis, considering the specific circumstances and the added value that this compound, or any new therapeutic resource, is expected to bring compared to existing options .

Informed Consent: Ensuring that research participants provide truly informed and voluntary consent is paramount . This involves clearly explaining potential harms, the nature of the research, and any uncertainties . The evolving landscape of technology and large databases necessitates dynamic ethical guidelines for informed consent, including considerations for electronic informed consent platforms .

Patient Welfare and Rights: Protecting the welfare and rights of individuals participating in this compound research is a central ethical obligation . This includes defining vulnerability, determining competency and decision-making capacity, and avoiding discrimination in access to applications .

Research Integrity: Translational research must always comply with the principles of research integrity, which involve adherence to ethical principles, rules, and professional standards essential for the responsible conduct of research . This ensures that scientific knowledge is generated using the highest scientific, professional, and ethical standards .

Transparency and Data Management: With the growth of large databases and the integration of multi-omics data, ethical guidelines must address issues of confidentiality, data security, and the responsible use of patient data .

Ethical Oversight: Ethics committees and Institutional Review Boards (IRBs) play a crucial role in guaranteeing the welfare and rights of individuals participating in research by establishing and upholding stringent ethical requirements . They are essential in navigating the complexities of combining care and research activities within the medical pathway .

The rapid pace of scientific advancement, particularly in areas like AI and big data, necessitates continuous review and adaptation of ethical guidelines to adequately address potential ethical quandaries in this compound's translational research and application .

Q & A

Q. What frameworks support robust interpretation of this compound’s off-target effects?

  • Methodological Answer : Perform high-throughput screening (e.g., kinase profiling panels) and cheminformatics (e.g., PubChem BioAssay). Apply the Tox21 paradigm to categorize risk tiers based on IC₅₀ ratios (target vs. off-target) .

Comparative and Translational Studies

Q. How do in vitro and in vivo models of this compound efficacy differ in predictive value?

  • Methodological Answer : Use correlation analysis (e.g., Spearman’s rank) to compare in vitro potency (IC₅₀) and in vivo efficacy (e.g., tumor growth inhibition). Account for pharmacokinetic factors (e.g., protein binding) that reduce translational accuracy .

Q. What criteria determine this compound’s suitability for combination therapy studies?

  • Methodological Answer : Assess synergy via Chou-Talalay combination index (CI). Prioritize combinations with non-overlapping resistance mechanisms (e.g., this compound + DNA-damaging agents) . Validate in co-culture or patient-derived xenograft (PDX) models .

Ethics and Reporting

Q. How can researchers ensure compliance with open-data policies in this compound studies?

  • Methodological Answer : Deposit raw data in FAIR-aligned repositories (e.g., Zenodo, GEO). Use persistent identifiers (DOIs) and cite datasets in publications. Adhere to TRIPOD/MIQC guidelines for biomarker studies .

Q. What steps mitigate bias in this compound’s preclinical efficacy assessments?

  • Methodological Answer : Implement blinding during data collection/analysis. Use independent replication labs and preregister hypotheses to avoid HARKing (Hypothesizing After Results are Known) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Elubiol
Reactant of Route 2
Reactant of Route 2
Elubiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.